Cidofovir Retains Full Antiviral Activity Against Acyclovir-Resistant Thymidine Kinase-Deficient HSV Isolates
In head-to-head in vitro comparative testing, cidofovir demonstrates preserved antiviral activity against a thymidine kinase-deficient (TK⁻) HSV-1 strain (KOS ACVʳ), a genetic background that confers acyclovir resistance. Whereas acyclovir loses substantial potency against this TK⁻ mutant, cidofovir maintains near-wild-type inhibitory concentrations because its activation does not require viral TK-mediated phosphorylation [1].
| Evidence Dimension | In vitro antiviral potency (EC₅₀) against TK-deficient HSV-1 |
|---|---|
| Target Compound Data | Cidofovir EC₅₀ = 2.0 μM |
| Comparator Or Baseline | Acyclovir EC₅₀ = 10 μM (5-fold higher than wild-type); Acyclovir wild-type HSV-1 EC₅₀ = 0.2 μM |
| Quantified Difference | Cidofovir EC₅₀ increases only 1.3-fold vs wild-type; Acyclovir EC₅₀ increases 50-fold vs wild-type |
| Conditions | Human embryonic lung (Hel) cells; viral-induced cytopathogenicity reduction assay |
Why This Matters
This evidence directly supports procurement of cidofovir for research or clinical protocols involving acyclovir-resistant HSV infections where nucleoside analog antivirals would be ineffective.
- [1] Andrei G, Snoeck R, Schols D, et al. Comparative activity of selected antiviral compounds against clinical isolates of herpes simplex virus. Antiviral Res. 1991;16(Suppl 1):A252. Table 5 data reproduced in PMC7111280. View Source
